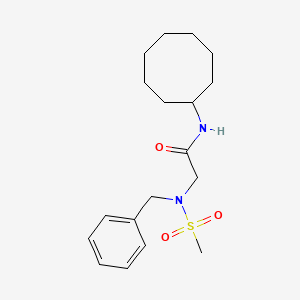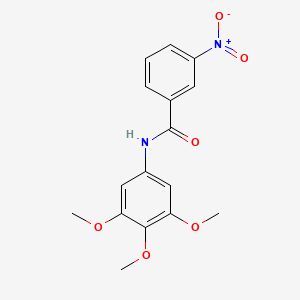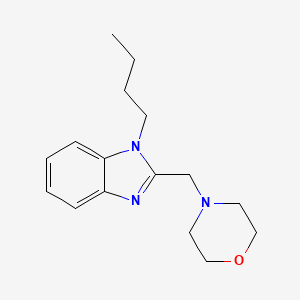![molecular formula C24H22N4O4 B4393487 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393487.png)
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as NPC1161B, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide varies depending on the disease being studied. In cancer research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide induces apoptosis by activating the caspase pathway and inhibits cell cycle progression by downregulating cyclin-dependent kinases. In Alzheimer's disease research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits beta-amyloid aggregation by binding to the protein and preventing its self-assembly. In schizophrenia research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide modulates dopamine receptor activity by binding to the receptor and altering its conformation.
Biochemical and Physiological Effects:
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits cell proliferation, induces apoptosis, and blocks cell cycle progression. In Alzheimer's disease research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits beta-amyloid aggregation and reduces neuroinflammation. In schizophrenia research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide modulates dopamine receptor activity and reduces psychotic symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide also has limitations, including its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing more potent and selective analogs. Additionally, further research is needed to understand the long-term effects and potential toxicity of 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brain and is associated with the disease. In schizophrenia research, 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to modulate the activity of dopamine receptors, which are implicated in the disease.
Propiedades
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(18-10-12-20(13-11-18)28(31)32)25-22-9-5-4-8-21(22)24(30)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMWJCKEIWFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)


![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)

![N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4393462.png)


![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)

![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)